molecular formula C₁₆H₂₃NO B144180 Dezocine CAS No. 53648-55-8

Dezocine

Cat. No. B144180
CAS RN: 53648-55-8
M. Wt: 245.36 g/mol
InChI Key: VTMVHDZWSFQSQP-VBNZEHGJSA-N
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Description

Dezocine is a partial opiate drug used for pain management . It is a very effective alternative to fentanyl when administered during outpatient laparoscopy . Dezocine is a synthetic opioid, introduced in the 1970s as an analgesic . It was redeveloped for relieving moderate to severe pain by Yangtze River Pharmaceutical Group in China in 2009 .


Synthesis Analysis

Dezocine has been found to inhibit DNA synthesis, cell proliferation, cell migration, and invasion in TNBC cell lines in vitro . Dezocine treatment also induced apoptosis in TNBC cells, confirmed by the upregulation of pro-apoptotic proteins, such as cleaved PARP and cleaved caspase 3 .


Molecular Structure Analysis

The molecular structure of Dezocine has been studied and it has been found that Dezocine suppressed cell proliferation, migration, and invasion, and induced apoptosis in TNBC cells .


Chemical Reactions Analysis

Dezocine is effective under varying pain conditions, particularly chronic neuropathic pain and cancer pain, through activation of opioid receptors, and inhibition of norepinephrine reuptake . Dezocine is a mixed agonist-antagonist type opioid analgesic . It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain .


Physical And Chemical Properties Analysis

Dezocine is a small molecule with a molecular weight of 245.3599 . It is very hydrophobic (log P = 3.23) and as such is an excellent candidate for intranasal administration due to its ability to freely diffuse across membranes .

Scientific Research Applications

Postoperative Pain Management

Dezocine is commonly used as a primary analgesic for managing postoperative pain. Clinical data support its effectiveness in this field, either used alone or as a supplement for balanced analgesia .

Chronic Pain Treatment

It has shown efficacy in treating chronic pain conditions, particularly chronic neuropathic pain and cancer pain. This is attributed to its activation of opioid receptors .

Preoperative Analgesic Effect

Research indicates that Dezocine has a significant analgesic effect when administered before operations, particularly in peritoneal gynecology .

Comparison with Morphine

Studies have shown that Dezocine can produce more potent or equipotent analgesia compared to morphine in various species, including rodents, primates, and humans due to its μ agonist activity .

Market Dominance and Research Interest

In China, Dezocine occupies a significant portion of the opioid analgesic market. This dominance has spurred research to elucidate its action mechanisms and pharmacology .

Mechanism of Action

Target of Action

Dezocine primarily targets the mu (μ) and kappa (κ) opioid receptors in the central nervous system (CNS) . It acts as a partial agonist at the mu receptor and an antagonist at the kappa receptor . These receptors play a crucial role in the perception of pain and the emotional response to pain .

In addition to opioid receptors, Dezocine also interacts with the norepinephrine transporter (NET) and the serotonin transporter (SERT) . These transporters are involved in the reuptake of norepinephrine and serotonin, neurotransmitters that play key roles in pain modulation .

Mode of Action

Dezocine binds with stereospecific receptors at many sites within the CNS to alter processes affecting both the perception of pain and the emotional response to pain . As a partial agonist at the mu receptor, Dezocine can activate this receptor to produce analgesic effects . As an antagonist at the kappa receptor, Dezocine can block the activation of this receptor .

Dezocine also inhibits the reuptake of norepinephrine and serotonin by binding to NET and SERT, respectively . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing their pain-modulating effects .

Biochemical Pathways

Dezocine’s action on opioid receptors and neurotransmitter transporters affects several biochemical pathways. The activation of mu receptors and the blockade of kappa receptors can modulate the transmission of pain signals in the CNS . The inhibition of norepinephrine and serotonin reuptake can enhance the pain-modulating effects of these neurotransmitters .

Pharmacokinetics

The absorption of Dezocine is rapid and complete following intramuscular administration . It is metabolized in the liver via conjugation (glucuronidation) .

Result of Action

The molecular and cellular effects of Dezocine’s action include the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis in certain cancer cells . Dezocine’s action on opioid receptors and neurotransmitter transporters can also modulate the perception of pain and the emotional response to pain .

Safety and Hazards

Symptoms of Dezocine overdose include cold and clammy skin, confusion, nervousness, or severe restlessness, convulsions (seizures), severe dizziness, severe drowsiness, low blood pressure, pinpoint pupils of eyes, slow heartbeat, slow or troubled breathing, and severe weakness .

Future Directions

Dezocine may have potential in the treatment of opioid dependence . It is also suggested that Dezocine and NAMPT might represent novel therapeutic targets for TNBC . Furthermore, Dezocine is a very hydrophobic small molecule and as such is an excellent candidate for intranasal administration due to its ability to freely diffuse across membranes .

properties

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMVHDZWSFQSQP-VBNZEHGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022911
Record name Dezocine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.40e-02 g/L
Record name Dezocine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex.
Record name Dezocine
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Product Name

Dezocine

CAS RN

53648-55-8
Record name (-)-Dezocine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dezocine [USAN:INN]
Source ChemIDplus
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Record name Dezocine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01209
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Record name Dezocine
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Record name DEZOCINE
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Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dezocine's activity at multiple opioid receptors contribute to its unique pharmacological profile?

A2: Dezocine's partial agonism at MOR contributes to its analgesic effects, although these are generally less potent than full MOR agonists like morphine [, , ]. Its agonism at DOR likely contributes to its analgesic effects, while its antagonism at KOR might contribute to its lower abuse potential compared to other opioids [, , ].

Q2: Beyond opioid receptors, does Dezocine interact with other molecular targets?

A3: Yes, research has identified norepinephrine transporter (NET) and serotonin transporter (SERT) as novel molecular targets for Dezocine [, ]. It acts as an inhibitor of both NET and SERT, potentially contributing to its analgesic and antidepressant-like effects [, ].

Q3: Dezocine is described as having a “ceiling effect” on respiratory depression. What does this mean?

A4: Unlike some other opioids, where increasing doses can lead to progressively worsening respiratory depression, Dezocine demonstrates a ceiling effect. This means that beyond a certain dose, further increases in Dezocine do not produce significant additional respiratory depression, even though analgesic effects may continue to increase [, ].

Q4: How does Dezocine interact with morphine when co-administered?

A5: Studies have shown that Dezocine can antagonize the analgesic effects of morphine when administered simultaneously [, , ]. This interaction appears to be dose-dependent and may vary depending on the type of pain model used [, ].

Q5: How is Dezocine typically administered, and what is its duration of action?

A6: Dezocine is typically administered intravenously or intramuscularly [, , ]. Its duration of action is relatively short, typically lasting 2-4 hours depending on the dose and route of administration [, ].

Q6: What types of pain has Dezocine been studied for in clinical trials?

A8: Dezocine has been studied in clinical trials for a variety of pain conditions, including postoperative pain, cancer pain, and labor pain [, , , , ]. It has shown efficacy in reducing pain scores compared to placebo in these settings.

Q7: What are the main adverse effects associated with Dezocine?

A11: The most common adverse effects associated with Dezocine are similar to those seen with other opioids, including nausea, vomiting, dizziness, and drowsiness [, , , ]. The incidence of these side effects appears to be dose-dependent.

Q8: Does Dezocine have any known effects on the immune system?

A12: Some studies suggest that Dezocine may have less immunosuppressive effects compared to morphine, particularly on T-lymphocyte subsets and NK cells [, ]. This difference might be clinically relevant for patients with compromised immune systems, such as those undergoing cancer treatment.

Q9: What are some potential future research directions for Dezocine?

A13: * Further investigation into its unique pharmacological profile and interactions with opioid receptors and other molecular targets.* Development of novel formulations for improved delivery and bioavailability, such as intranasal administration [].* Exploration of potential applications beyond analgesia, such as in the treatment of depression or opioid dependence [, ].* Further investigation of its safety and efficacy in specific patient populations, such as the elderly or those with certain comorbidities.

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